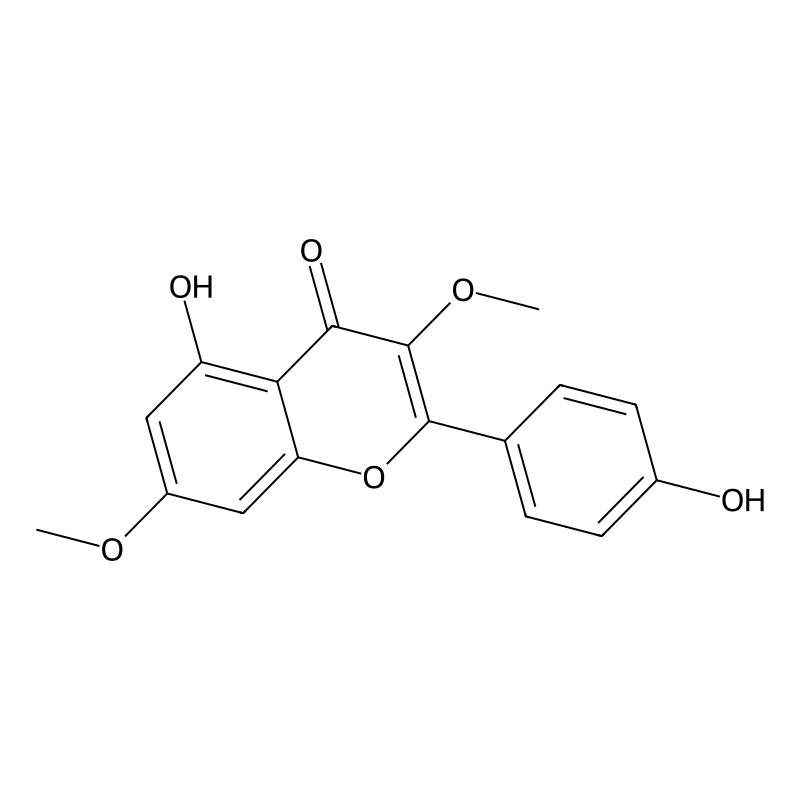Kumatakenin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Kumatakenin is a naturally occurring flavonoid found in various plants, including Lespedeza cuneata (Chinese bushclover) and Eriobotrya japonica (loquat) []. Research suggests it may possess a range of biological activities, making it a subject of scientific investigation. However, it's important to note that most studies on kumatakenin are in the preclinical stage, meaning they have been conducted in cells or animals, not humans.
Antiviral Properties
Some studies have explored the antiviral potential of kumatakenin. For instance, research has investigated its effects against the SARS-CoV-2 virus, the cause of COVID-19. In a laboratory setting, kumatakenin showed promise in inhibiting a viral enzyme crucial for replication []. However, further research is needed to determine its effectiveness and safety in humans.
Kumatakenin is a prenylated flavonoid with the chemical formula C₁₇H₁₄O₆, primarily isolated from the roots of Glycyrrhiza uralensis and other plants. This compound exhibits a complex structure characterized by multiple hydroxyl groups and a prenyl side chain, which contribute to its unique biological properties. Kumatakenin has garnered attention for its potential therapeutic effects, particularly in the context of inflammation and oxidative stress modulation .
- No comprehensive data is currently available on the safety profile of Kumatakenin.
- More research is needed to determine its potential toxicity, flammability, and reactivity.
Please note:
- The information on Kumatakenin is evolving as ongoing research delves deeper into its properties and potential applications.
- Further studies are required to fully understand the safety and efficacy of Kumatakenin for therapeutic purposes.
- Inhibit Ferroptosis: Kumatakenin reduces cellular iron levels by activating enolase-3 and inducing the degradation of iron regulatory protein 1 mRNA, thus mitigating ferroptosis in epithelial cells .
- Modulate Signaling Pathways: It interacts with various enzymes and signaling pathways, enhancing apoptosis in certain cancer cell lines and impacting inflammatory responses .
The biological activities of kumatakenin are diverse:
- Antioxidant Properties: Kumatakenin exhibits significant antioxidant activity, which helps protect cells from oxidative damage.
- Anti-inflammatory Effects: It has been shown to inhibit inflammatory responses, making it a candidate for treating conditions like colitis and other inflammatory diseases .
- Induction of Apoptosis: Research indicates that kumatakenin can activate apoptosis pathways in cancer cells, suggesting its potential as an anticancer agent .
Kumatakenin can be synthesized through various methods:
- Extraction from Plant Sources: The primary method involves extracting kumatakenin from the roots of Glycyrrhiza uralensis using organic solvents followed by purification techniques such as chromatography.
- Chemical Synthesis: Synthetic approaches may include prenylation reactions involving flavonoid precursors, although detailed synthetic routes are less commonly reported in literature compared to natural extraction methods .
Studies on kumatakenin have revealed its interactions with various biological systems:
- Cellular Mechanisms: Kumatakenin has been shown to interact with cellular pathways involved in apoptosis and inflammation, influencing gene expression related to oxidative stress response .
- Enzyme Interactions: It modulates the activity of specific enzymes linked to metabolic pathways, enhancing cellular resilience against stressors.
Kumatakenin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Liquiritigenin | C₁₅H₁₂O₄ | Known for anti-inflammatory effects; derived from licorice. |
| Licochalcone A | C₁₅H₁₂O₄ | Exhibits strong antioxidant properties; also derived from licorice. |
| Formononetin | C₁₅H₁₂O₄ | Isoflavonoid with estrogenic activity; found in various plants. |
| Glabrone | C₁₅H₁₂O₄ | Another flavonoid from licorice; known for its potential anticancer properties. |
Uniqueness of Kumatakenin
Kumatakenin is unique due to its specific prenylated structure which enhances its bioactivity compared to other flavonoids. This modification not only increases its solubility but also improves its ability to penetrate biological membranes, thereby enhancing its therapeutic potential against oxidative stress and inflammation more effectively than many similar compounds.








